molecular formula C8H5BrClF3O B1287932 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene CAS No. 886500-93-2

4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene

Cat. No.: B1287932
CAS No.: 886500-93-2
M. Wt: 289.47 g/mol
InChI Key: LAZINNAFCZCHLJ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrClF3O It is a derivative of benzene, featuring a bromomethyl group, a chlorine atom, and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene typically involves the bromination of 4-(trifluoromethoxy)benzyl alcohol. One common method includes the use of phosphorus tribromide (PBr3) as the brominating agent. The reaction is carried out in an ether solvent at low temperatures (0°C) to ensure controlled bromination. The reaction mixture is then stirred for a specified period, followed by workup procedures to isolate the desired product .

Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is typically conducted in a solvent like dichloromethane at room temperature, leading to the formation of the bromomethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of brominating agents and reaction conditions can vary based on factors such as cost, availability, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.

    Reduction: The compound can undergo reduction reactions to yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, and ethers.

    Oxidation: Formation of carboxylic acids and aldehydes.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzyl bromide: Similar structure but lacks the chlorine atom.

    1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the bromomethyl group.

    4-(Bromomethyl)benzotrifluoride: Similar structure but lacks the chlorine atom.

Uniqueness

4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene is unique due to the presence of both bromomethyl and trifluoromethoxy groups on the benzene ring, along with a chlorine atom. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZINNAFCZCHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590653
Record name 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-93-2
Record name 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethoxy)benzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 35.2 was synthesized from (4-chloro-3-(trifluoromethoxy)phenyl)-methanol using the procedure described for the preparation of 19.2. 1H NMR (500 MHz, DMSO-d6) δ 7.74 (1 H, d, J=2.0 Hz), 7.38-7.53 (2 H, m), 4.53 (2 H, d, J=5.6 Hz)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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